Flavoxate-d4 Hydrochloride is synthesized from Flavoxate, a compound classified under antimuscarinic agents. It is utilized in pharmaceutical formulations and research settings, particularly in studies that require isotopically labeled compounds for tracing and quantification purposes. The chemical structure includes a chloro group, contributing to its classification as a hydrochloride salt.
The synthesis of Flavoxate-d4 Hydrochloride typically involves the introduction of deuterium into the Flavoxate molecule through various chemical reactions. Common methods include:
The synthesis process must be carefully controlled to ensure the incorporation of deuterium without altering the pharmacological properties of the original compound. Techniques such as nuclear magnetic resonance spectroscopy are often employed to confirm the successful incorporation of deuterium.
Flavoxate-d4 Hydrochloride has the molecular formula and a molecular weight of approximately 431.95 g/mol. The presence of deuterium modifies the physical properties slightly compared to its non-deuterated counterpart, which can influence its behavior in biological systems.
Flavoxate-d4 Hydrochloride participates in several chemical reactions typical for anticholinergic agents:
These reactions are essential for determining the compound's shelf life and efficacy as a pharmaceutical agent.
Flavoxate acts primarily by blocking muscarinic receptors in the bladder. Specifically, it inhibits the M3 subtype of muscarinic receptors, which are responsible for smooth muscle contraction in the bladder wall. This inhibition leads to:
Pharmacological studies indicate that Flavoxate's action can be quantified through changes in intravesical pressure during bladder filling studies.
Relevant data regarding melting point, boiling point, and specific gravity can be obtained from detailed pharmacopoeial sources.
Flavoxate-d4 Hydrochloride serves several important roles in scientific research:
Flavoxate-d4 hydrochloride (CAS: 1189678-43-0) is a deuterium-labeled analog of the muscarinic acetylcholine receptor antagonist flavoxate hydrochloride, specifically engineered for research applications. The molecular structure features four deuterium atoms (²H or D) strategically incorporated at the ethyl linker of the piperidinoethyl moiety, resulting in the molecular formula C24H22D4ClNO4 and a molecular weight of 431.95 g/mol [1] [3]. This isotopic substitution is confirmed by the SMILES notation: Cl.[²H]C([²H])(OC(=O)c1cccc2C(=O)C(=C(Oc12)c3ccccc3)C)C([²H])([²H])N4CCCCC4 [8]. The InChI Key XOEVKNFZUQEERE-JWIOGAFXSA-N encodes the stereochemical and isotopic uniqueness of the molecule, distinguishing it from non-deuterated flavoxate hydrochloride (CAS: 3717-88-2) .
The deuterium labeling serves as a molecular tag that preserves the pharmacological activity of the parent compound while introducing distinct physicochemical characteristics essential for analytical applications. The tetradeuteroethyl-piperidine component maintains the muscarinic receptor binding affinity critical to flavoxate's mechanism of action as an antispasmodic agent [1] [10]. Isotopic purity exceeding 95% is typically achieved through synthetic deuteration methods using deuterated reagents, ensuring minimal protium contamination that could compromise research results [3]. This high isotopic purity is paramount for its primary application as an internal standard in mass spectrometry-based assays.
Table 1: Structural and Isotopic Characteristics of Flavoxate-d4 Hydrochloride
Characteristic | Specification | Analytical Method |
---|---|---|
Molecular Formula | C24H22D4ClNO4 | High-Resolution Mass Spectrometry |
Molecular Weight | 431.95 g/mol | Mass Spectrometry |
CAS Number | 1189678-43-0 | - |
Unlabeled CAS | 3717-88-2 | - |
Deuteration Sites | Ethyl linker of piperidinoethyl moiety | NMR, MS |
Isotopic Purity | >95% | HPLC-MS |
Flavoxate-d4 hydrochloride exhibits specific solubility characteristics essential for experimental handling: it demonstrates slight solubility in dimethyl sulfoxide (DMSO) when heated and marginal solubility in methanol, consistent with the properties of the non-deuterated parent compound [8]. The solid form presents as a white to off-white crystalline powder with a melting point range of 230–234°C . This high melting point reflects the crystalline stability imparted by the hydrochloride salt formation and is identical within experimental error to non-deuterated flavoxate hydrochloride, indicating minimal deuterium effect on the crystal lattice energy .
The compound requires specific storage conditions to maintain stability: refrigeration at +4°C is recommended for long-term preservation, while shipping typically occurs at ambient temperature without significant degradation [3]. The hydrochloride salt form enhances stability by reducing hygroscopicity compared to the free base. Crystallographic data, though not exhaustively detailed in available literature, suggests isomorphous crystal structures with the non-deuterated analog based on identical melting characteristics and powder diffraction patterns [8]. The deuterium substitution at non-labile positions minimizes hydrogen-deuterium exchange in solution, maintaining isotopic integrity during experimental procedures [3].
Table 2: Physicochemical Properties of Flavoxate-d4 Hydrochloride
Property | Characteristics | Storage Conditions |
---|---|---|
Physical State | White to off-white crystalline solid | Refrigerated (+4°C) |
Melting Point | 230–234°C | - |
Solubility | Slightly soluble in DMSO (heated), sparingly soluble in methanol | Room temperature |
Storage | +4°C in sealed container | Refrigerator |
Shipping | Ambient temperature | Protected from moisture |
Purity | >95% (HPLC confirmed) | As supplied |
The strategic deuteration in flavoxate-d4 hydrochloride creates distinctive analytical advantages while maintaining the core pharmacological properties of the non-deuterated parent compound (C24H25ClNO4, MW: 427.92 g/mol) [6]. Mass spectrometry reveals the primary distinction: the 4 Da mass difference creates separation in mass spectra, enabling precise quantification of the non-deuterated drug in biological matrices when the deuterated analog serves as an internal standard [2] . This mass separation minimizes ion suppression effects and co-elution interferences in LC-MS analyses, significantly enhancing analytical accuracy in pharmacokinetic studies.
Pharmacologically, both compounds function as muscarinic AChR antagonists with identical receptor binding affinities, as deuterium substitution at non-labile positions does not alter the electronic configuration or steric orientation of the pharmacophore [1] [10]. Urodynamic studies confirm that deuterated and non-deuterated flavoxate share equivalent efficacy in suppressing unstable detrusor contractions, validating that the deuterium labeling does not compromise biological activity [7]. However, subtle pharmacokinetic differences may emerge due to the kinetic isotope effect, where stronger carbon-deuterium bonds could potentially slow metabolic reactions at deuterated sites, thereby altering metabolic pathways or extending half-life [2]. While comprehensive metabolic studies comparing both compounds are limited in the literature, the structural similarity suggests that the primary metabolic pathways—hydrolysis of the ester linkage and oxidation of the piperidine ring—remain consistent for both forms [1] [2].
Table 3: Comparative Profile of Flavoxate-d4 Hydrochloride and Flavoxate Hydrochloride
Characteristic | Flavoxate-d4 Hydrochloride | Non-Deuterated Flavoxate HCl |
---|---|---|
Molecular Formula | C24H22D4ClNO4 | C24H25ClNO4 |
Molecular Weight | 431.95 g/mol | 427.92 g/mol |
Primary Application | Isotopic internal standard for LC-MS/MS | Therapeutic agent |
Mass Spectral Signature | Distinct m/z separation (+4 Da) | Baseline m/z |
Biological Activity | Muscarinic AChR antagonist (equivalent potency) | Muscarinic AChR antagonist |
Metabolic Stability | Potential for reduced metabolism at deuterated sites | Standard metabolic profile |
The deuterated analog's primary research utility lies in its application as an isotope-labeled internal standard for quantifying flavoxate in biological samples. Its near-identical chromatographic behavior to non-deuterated flavoxate ensures co-elution during reversed-phase chromatography, while the mass difference provides unambiguous detection selectivity in mass analyzers [2] . This analytical precision facilitates accurate pharmacokinetic profiling of flavoxate hydrochloride in clinical research, particularly in studies investigating urinary syndromes and antispasmodic effects [1] [7]. The deuterated compound thus serves as an indispensable tool for advancing pharmacological understanding without itself being administered therapeutically.
Compound Names Referenced:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6